molecular formula C11H10O3 B1607450 1-(6-Methoxy-2-benzofuranyl)ethanone CAS No. 52814-92-3

1-(6-Methoxy-2-benzofuranyl)ethanone

Cat. No. B1607450
CAS RN: 52814-92-3
M. Wt: 190.19 g/mol
InChI Key: HRRSGAXMWLEMKX-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-benzofuranyl)ethanone, also known as MBDB, is a chemical compound belonging to the phenethylamine family. It is a psychoactive substance that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

    Medicinal Chemistry

    • Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • They have potential applications in many aspects, making these substances potential natural drug lead compounds .
    • The methods of application or experimental procedures involve chemical synthesis .
    • The outcomes obtained show that benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide .

    Osteoporosis Treatment

    • A compound with a benzofuran-like structure promoted bone formation by upregulating BMP-2 .
    • It exhibited a therapeutic effect in SAMP-6 mice, glucocorticoid-induced osteoporosis rats, and ovariectomized rats .
    • In this study, aged C57 and SAMP-6 mice models were used to investigate the therapeutic and preventive effects of compound 125 on senile osteoporosis .
    • scRNA-seq analysis showed that BMP-2 upregulation is the mechanism through which 125 accelerates bone turnover and increases the proportion of osteoblasts .

    Antiviral Therapy

    • A novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • The methods of application or experimental procedures involve chemical synthesis .
    • The outcomes obtained show that this compound has potential as a new therapeutic drug for hepatitis C .

    Anticancer Therapy

    • Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
    • The methods of application or experimental procedures involve chemical synthesis .
    • The outcomes obtained show that these compounds have potential as new anticancer agents .

    Antimicrobial Therapy

    • Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
    • Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli .
    • The methods of application or experimental procedures involve chemical synthesis .
    • The outcomes obtained show that this compound has potential as a new antimicrobial drug .

    Anticancer Therapy

    • A study deals with the design of original benzofuran–chalcone hybrids as anticancer agents .
    • The reaction of 6-methoxysaliciylaldehyde with chloroacetone and potassium carbonate was used to prepare 1-(6-methoxy-1-benzofuran-2-yl) ethanone as a starting reagent .
    • A novel series of chalcone derivatives was designed, synthesized, and evaluated in terms of anticancer activities .
    • The synthesized compounds were tested against two MDA-MB-231 (human breast cancer cell line) and A549 (human lung cancer cell line) in order to detect anticancer activity .
    • The results revealed that 2-acetylbenzofuran-chalcone hybrids have an anticancer effect .

properties

IUPAC Name

1-(6-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)10-5-8-3-4-9(13-2)6-11(8)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRSGAXMWLEMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200792
Record name Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxy-2-benzofuranyl)ethanone

CAS RN

52814-92-3
Record name 1-(6-Methoxy-2-benzofuranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52814-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 6-methoxy-2-benzofuranyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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